Cas no 87-65-0 (2,6-Dichlorophenol)

2,6-Dichlorophenol structure
2,6-Dichlorophenol structure
Product Name:2,6-Dichlorophenol
CAS No:87-65-0
MF:C6H4Cl2O
MW:163.001359939575
MDL:MFCD00002176
CID:34430
PubChem ID:6899
Update Time:2024-10-26

2,6-Dichlorophenol Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichlorophenol
    • 2,6-DCP
    • 2,6-Dichlorfenol
    • 2,6-dichlorfenol(czech)
    • 2,6-dichloro-pheno
    • 2.6-dichlorohydroxybenzene
    • dichloro-2,6phenol
    • Phenol,2,6-dichloro-
    • Rcra waste number U082
    • Dichlorophenol
    • 2,6-DICHLORO-1-HYDROXYBENZENE
    • 2,6-DICHLORO-PHENOL
    • 2,6-Dichlorophenol solution
    • 2,4,6-trichlorophenole
    • 2,6-Cl2-C6H3OH
    • 2,6-Dichlorfenol [Czech]
    • 2,6-Dichlorophenol1000µg
    • 2,6-Dichlor-phenol
    • 2.6-Dichlor-1-hydroxy-benzol
    • HO-2,6-C6H3Cl2
    • Phenol,2,6-dichloro
    • RCRA waste no. U082
    • DTXSID2025004
    • 2,6-Dichlorophenol (2,6-DCP)
    • InChI=1/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9
    • NSC-60647
    • EN300-21048
    • WLN: QR BG FG
    • DUB
    • Tox21_200775
    • MFCD00002176
    • AMY8679
    • LS-1869
    • NCGC00091304-01
    • AC-10717
    • 2,6-Dichlorophenol 100 microg/mL in Methanol
    • Z104486756
    • Q7E9K52W7E
    • CHEMBL282597
    • AKOS000120721
    • SCHEMBL65234
    • DTXCID105004
    • NCGC00091304-02
    • NCGC00258329-01
    • 2,6-Dichlorophenol 1000 microg/mL in Methanol
    • 2,6-Dichlorophenol, PESTANAL(R), analytical standard
    • Q4596801
    • CS-D1414
    • D0394
    • BRN 1447806
    • FT-0610621
    • 2,6-DCP, 2,6-Dichlorophenol
    • 2,6-DICHLOROPHENOL [HSDB]
    • HSDB 4240
    • A3157
    • 87-65-0
    • NSC60647
    • CHEBI:28457
    • CAS-87-65-0
    • 2,6-Dichlorophenol, 99%
    • 2,6-DICHLOROPHENOL [MI]
    • STL264123
    • 2,6-Dichlorophenol, 98%
    • 4-06-00-00949 (Beilstein Handbook Reference)
    • BDBM92753
    • EINECS 201-761-3
    • 2,6-Dichlorophenol; NSC 60647; Phloroglucinol Impurity I
    • bmse000674
    • LOFEXIDINE METABOLITE (2,6 DCP)
    • NSC 60647
    • C07096
    • 2,6-dichlorphenol
    • W-104010
    • STR01713
    • 25511-62-0
    • Phenol, 2,6-dichloro-
    • CCRIS 2511
    • 2,6 dichlorophenol
    • 2.6-dichlorophenol
    • Fenol, 2,6-dicloro-
    • Dichlorophenol, 2,6-
    • UNII-Q7E9K52W7E
    • 2,6-Dichlorophenol 10 microg/mL in Methanol
    • 2,6-Dichlorophenol (ACI)
    • 2,6Dichlorfenol
    • NS00010666
    • 2,6Dichlorohydroxybenzene
    • Phenol, 2,6dichloro
    • 2,6DCP
    • 2,6-DICHLORFENOL (CZECH)
    • MDL: MFCD00002176
    • Inchi: 1S/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
    • InChI Key: HOLHYSJJBXSLMV-UHFFFAOYSA-N
    • SMILES: ClC1C(O)=C(Cl)C=CC=1
    • BRN: 1447806

Computed Properties

  • Exact Mass: 161.96400
  • Monoisotopic Mass: 161.964
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: Colorless needle like crystal, toxic, corrosive
  • Density: 1.6530
  • Melting Point: 65.0 to 68.0 deg-C
  • Boiling Point: 80°C/4mmHg(lit.)
  • Flash Point: Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • Refractive Index: 1.4430 (estimate)
  • Solubility: 1.9g/l
  • Water Partition Coefficient: <0.1 g/100 mL at 20 ºC
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides.
  • PSA: 20.23000
  • LogP: 2.69900
  • Merck: 3073
  • Color/Form: 5000 μg/mL in methanol
  • Solubility: Soluble in ethanol and ether, soluble in benzene and petroleum ether
  • Sensitiveness: Sensitive to humidity
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

2,6-Dichlorophenol Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2020 6.1/PG 3
  • WGK Germany:2
  • Hazard Category Code: 34
  • Safety Instruction: S26-S27-S36/37/39-S37/39-S45-S36/37-S16
  • RTECS:SK8750000
  • Hazardous Material Identification: Xi
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:2-8°C
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R36/38

2,6-Dichlorophenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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2,6-Dichlorophenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Highly regioselective ortho-chlorination of phenol with sulfuryl chloride in the presence of amines
Gnaim, Jallal M.; et al, Tetrahedron Letters, 1995, 36(22), 3893-6

Production Method 2

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline Solvents: N,N-Dimethylaniline
Reference
2,6-Dichlorophenol
Tarbell, D. S.; et al, Organic Syntheses, 1949, 29, 35-8

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Catalysts: 2,2,6,6-Tetramethylpiperidine Solvents: Toluene ;  25 °C; 24 h, 25 °C
Reference
2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride
Saper, Noam I.; et al, Journal of Organic Chemistry, 2014, 79(2), 809-813

Production Method 4

Reaction Conditions
1.1 Reagents: Ozone Solvents: Ethanol ,  Water ;  35 min
Reference
IPSO-hydroxylation of boronic acid via ozonolysis: a metal-, ligand-, and base-free method
Bommegowda, Yadaganahalli K.; et al, Chemistry Letters, 2016, 45(3), 268-270

Production Method 5

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Potassium hydroxide ,  Sulfuryl chloride Solvents: Methanol ,  Water
Reference
2,6-Dichlorophenol
Tarbell, D. S.; et al, Organic Syntheses, 1949, 29, 35-8

Production Method 6

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Sodium carbonate Solvents: Water ;  90 min, 0 °C
1.2 Reagents: Sodium sulfite ;  4 h, 130 °C
Reference
Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium
Tomanova, Monika; et al, Green Chemistry, 2019, 21(10), 2621-2628

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium sulfite ;  4 h, 130 °C
Reference
Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium
Tomanova, Monika; et al, Green Chemistry, 2019, 21(10), 2621-2628

Production Method 8

Reaction Conditions
1.1 Catalysts: Tungstophosphoric acid (H6P2W18O62) Solvents: 1,4-Dioxane ;  8 - 10 h, 110 °C
Reference
MCM-41-supported phosphotungstic acid-catalyzed cleavage of C-O bond in allyl aryl ethers
Sakate, Sachin S.; et al, New Journal of Chemistry, 2017, 41(12), 4943-4949

Production Method 9

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Production Method 10

Reaction Conditions
1.1 Reagents: Chlorine ;  105 - 110 °C
Reference
Preparation of 2,6-dichlorophenol from phenol in the presence of the directional chlorination catalyst
Cheng, Lanxing; et al, Henan Huagong, 2011, 28(4), 40-41

Production Method 11

Reaction Conditions
1.1 Catalysts: Lithium acetate Solvents: Dimethylformamide ,  Water ;  3 h, 70 °C
Reference
LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions
Wang, Bing; et al, Journal of Organic Chemistry, 2009, 74(4), 1781-1784

Production Method 12

Reaction Conditions
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 24 h, rt
Reference
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water
1.2 Reagents: Water
Reference
New method for the synthesis of 2,5-dichlorophenol
Cai, Chun; et al, Huaxue Shiji, 2000, 22(5),

Production Method 14

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ;  heated
Reference
Sulfuryl chloride
Maynard, George D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-5

Production Method 15

Reaction Conditions
Reference
Preparation of 2,6-disubstituted phenols by thermal decarboxylation of 2,6-disubstituted-4-hydroxybenzoic acids
, Czechoslovakia, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Process and catalysts for chlorinating ortho-chlorophenol
, European Patent Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Pentamethyldisiloxane Solvents: Hexane ;  1 min, rt
1.2 Catalysts: Tris(pentafluorophenyl)borane Solvents: Hexane ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  30 min, rt
Reference
Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols
Torrens, Aidan A.; et al, European Journal of Organic Chemistry, 2022, 2022(27),

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Citric acid Solvents: Water ;  5 min, rt
Reference
Organocatalyzed ipso hydroxylation of aryl boronic acids in aqueous medium: A metal free approach
Ponugoti, Sai Srinivas ; et al, Synthetic Communications, 2023, 53(12), 893-906

Production Method 19

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Positional protective groups. VI. Preparation of 2,6-dichloro- and 2,6-dibromophenol from the corresponding tetrahalogen-substituted bisphenol A
Tashiro, M.; et al, Organic Preparations and Procedures International, 1975, 7(4), 189-92

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
Reference
Improved method of preparing 2,6-dichlorodiphenylamine and its N-chloroacetyl derivative, intermediate products in the synthesis of the antiinflammatory drug orthophen
Ryabova, S. Yu.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1996, 30(1), 36-8

Production Method 21

Reaction Conditions
1.1 Catalysts: Sulfuryl chloride
2.1 Catalysts: Potassium hydroxide Solvents: Methanol ,  Water
3.1 Catalysts: N,N-Dimethylaniline ;  heated
Reference
Sulfuryl Chloride
Maynard, George D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 22

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ;  heated
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
3.1 Reagents: N,N-Dimethylaniline ;  heated
Reference
Sulfuryl chloride
Maynard, George D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-5

Production Method 23

Reaction Conditions
1.1 -
2.1 Solvents: Toluene
Reference
Positional protective groups. III. New preparative method for chlorophenols with the bromo group as a protective group
Tashiro, M.; et al, Organic Preparations and Procedures International, 1975, 7(1), 43-6

Production Method 24

Reaction Conditions
1.1 Reagents: Cesium hydroxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  30 h, 100 °C
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
Reference
Recyclable Catalysts for Palladium-Catalyzed C-O Coupling Reactions, Buchwald-Hartwig Aminations, and Sonogashira Reactions
Dumrath, Andreas; et al, Angewandte Chemie, 2010, 49(47), 8988-8992

Production Method 25

Reaction Conditions
Reference
Studies on selective preparation of aromatic compounds. XII. The selective reductive dehalogenation of some halophenols with zinc powder in basic and acidic media
Tashiro, Masashi; et al, Journal of Organic Chemistry, 1977, 42(5), 835-8

Production Method 26

Reaction Conditions
1.1 Solvents: Toluene
Reference
Positional protective groups. III. New preparative method for chlorophenols with the bromo group as a protective group
Tashiro, M.; et al, Organic Preparations and Procedures International, 1975, 7(1), 43-6

Production Method 27

Reaction Conditions
1.1 Catalysts: Tungstophosphoric acid (H6P2W18O62) Solvents: 1,4-Dioxane ;  8 - 10 h, 110 °C
Reference
MCM-41-supported phosphotungstic acid-catalyzed cleavage of C-O bond in allyl aryl ethers
Sakate, Sachin S.; et al, New Journal of Chemistry, 2017, 41(12), 4943-4949

Production Method 28

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Trifluoromethanesulfonic acid Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  6 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  2 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Room-temperature Pd-catalyzed C-H chlorination by weak coordination: one-pot synthesis of 2-chlorophenols with excellent regioselectivity
Sun, Xiuyun; et al, Chemical Communications (Cambridge, 2014, 50(10), 1262-1264

Production Method 29

Reaction Conditions
Reference
Halogenation compositions for phenols
, United Kingdom, , ,

Production Method 30

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

2,6-Dichlorophenol Raw materials

2,6-Dichlorophenol Preparation Products

2,6-Dichlorophenol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:87-65-0)2,6-Dichlorophenol
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(CAS:87-65-0)2,6-Dichlorophenol
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Purity:99%
Quantity:200KG
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:87-65-0)
SFD1578
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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